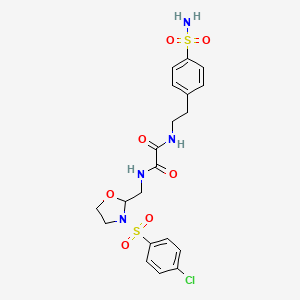
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential application in neuroscience and pharmacology research. This compound is a member of the pyrrolidine class of compounds, which are known for their stimulant and euphoric effects.
Wirkmechanismus
The exact mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the compound's stimulant effects.
Biochemical and Physiological Effects:
In vitro studies have shown that this compoundα-PVP has a high affinity for the dopamine transporter, which is responsible for the uptake of dopamine from the synapse. This leads to increased levels of dopamine in the brain, which can result in increased locomotor activity and other stimulant effects. Additionally, studies have suggested that this compound may also have affinity for other neurotransmitter transporters, including norepinephrine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in the brain and the mechanisms of addiction. However, one limitation of this compound is its potential for abuse and addiction, which could limit its use in certain research settings.
Zukünftige Richtungen
1. Investigate the effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP on other neurotransmitter systems, including norepinephrine and serotonin.
2. Explore the potential use of this compoundα-PVP as a tool for investigating the mechanisms of addiction and the brain's reward system.
3. Investigate the potential therapeutic applications of this compoundα-PVP in the treatment of psychiatric disorders, such as depression and anxiety.
4. Investigate the long-term effects of this compoundα-PVP on the brain and behavior, including potential neurotoxicity and cognitive deficits.
5. Develop new synthetic methods for the production of this compoundα-PVP with improved yield and purity.
Conclusion:
In conclusion, this compoundα-PVP is a synthetic cathinone that has gained popularity in the research community due to its potential applications in the fields of neuroscience and pharmacology. This compound has a high affinity for the dopamine transporter and has been found to be a potent stimulant. While there are limitations to its use in certain research settings, this compoundα-PVP has the potential to be a valuable tool for investigating the mechanisms of addiction and the brain's reward system. Further research is needed to fully understand the effects of this compound on the brain and behavior, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmagnesium bromide, followed by the addition of methylamine hydrochloride and sodium cyanoborohydride. This process leads to the formation of the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has been shown to have potential applications in the field of neuroscience and pharmacology research. Studies have suggested that this compound may have a high affinity for the dopamine transporter, which could lead to its potential use as a tool to investigate the role of dopamine in the brain. Additionally, this compoundα-PVP has been found to be a potent stimulant, which could make it useful in the study of addiction and the brain's reward system.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-12(3-5-15)13-6-8-17(10-13)16(18)14-7-9-20-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALOCXUTHMUSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

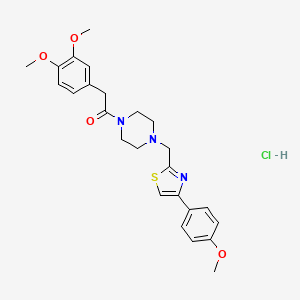

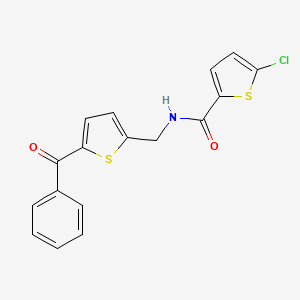
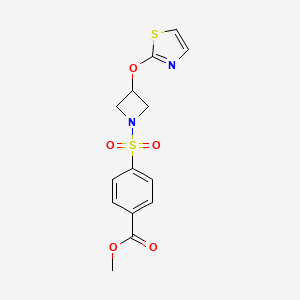
![3-chloro-4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569294.png)
![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)
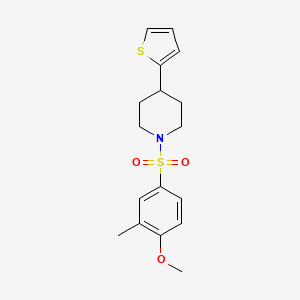
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)

